N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors . This compound features a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, along with a methanesulfonamide moiety.
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[2-(aminomethyl)-4-cyclopropyloxypyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-8(6-11)12-5-4-9(10)16-7-2-3-7/h4-5,7,13H,2-3,6,11H2,1H3 |
InChI Key |
RITHQLDRSGLNOO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CN=C1CN)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step often involves the use of aminomethylation reagents under controlled conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Methylation: The compound can undergo N-methylation using methylating agents like methyl iodide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and antibiotic.
Biological Research: The compound is used in studies involving enzyme mechanisms and protein interactions.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceuticals.
Mechanism of Action
Similar compounds to N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide include other sulfonamides like sulfamethoxazole and sulfanilamide . These compounds share the sulfonamide functional group but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties.
Comparison with Similar Compounds
- Sulfamethoxazole
- Sulfanilamide
- Ampiroxicam
- Hydrochlorothiazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
